Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is an organic compound belonging to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group and a 4-methylphenyl group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of ethyl acetoacetate with 4-methylphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction is usually carried out in ethanol as a solvent and requires reflux conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of catalysts, such as p-toluenesulfonic acid, can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Pyrazole-4-ol derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A heterostilbene derivative with similar synthetic routes.
Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another pyrazole derivative with comparable biological activities.
Uniqueness
Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 2-[2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-13(17)8-11-9-15-16(14(11)18)12-6-4-10(2)5-7-12/h4-7,9,15H,3,8H2,1-2H3 |
InChI Key |
JTTYAPOHELRILV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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